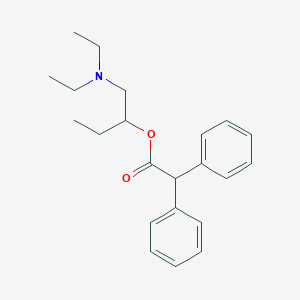
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a chiral molecule that has two enantiomers, which have different biological activities.
Wirkmechanismus
The mechanism of action of 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate is not well understood. However, it has been suggested that the compound may exert its biological activity through modulation of the cyclooxygenase (COX) enzyme pathway, which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a pharmaceutical agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. Additionally, the compound has a relatively simple synthesis method and low toxicity profile, making it easy to handle in the lab. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in medicinal chemistry and material science. Finally, the development of derivatives of 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate with improved solubility and biological activity may lead to the discovery of new pharmaceutical agents.
Synthesemethoden
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate can be synthesized using a variety of methods, including the reaction of 2,2-diphenylacetic acid with 1-(diethylamino)butan-2-ol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). Alternatively, the compound can be synthesized via the reaction of 2,2-diphenylacetic acid with 1-(diethylamino)butan-2-amine in the presence of a coupling reagent such as EDC or N,N'-dicyclohexylcarbodiimide (DCC).
Wissenschaftliche Forschungsanwendungen
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate has been studied for its potential applications in medicinal chemistry as a chiral building block for the synthesis of various pharmaceuticals. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, this compound has been studied for its potential use in the synthesis of chiral liquid crystals, which have applications in the field of display technology.
Eigenschaften
CAS-Nummer |
13426-07-8 |
|---|---|
Produktname |
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate |
Molekularformel |
C22H29NO2 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
1-(diethylamino)butan-2-yl 2,2-diphenylacetate |
InChI |
InChI=1S/C22H29NO2/c1-4-20(17-23(5-2)6-3)25-22(24)21(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20-21H,4-6,17H2,1-3H3 |
InChI-Schlüssel |
MLDAYGZPPRLGLE-UHFFFAOYSA-N |
SMILES |
CCC(CN(CC)CC)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCC(CN(CC)CC)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Verwandte CAS-Nummern |
10521-40-1 (mono-hydrochloride) |
Synonyme |
eterofen ethyldiphacil ethyldiphacil monohydrochloride ethyldiphenacetate IEM-506 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



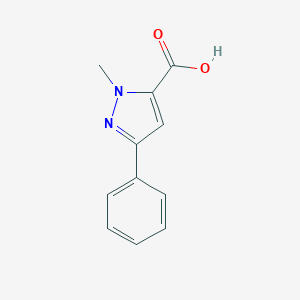

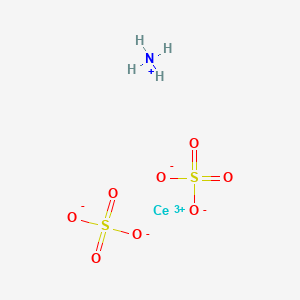
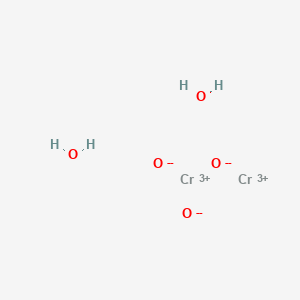
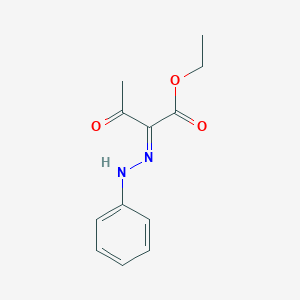
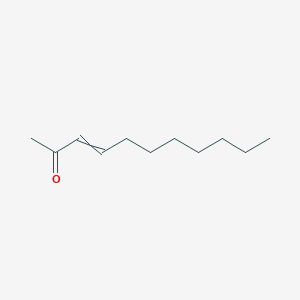
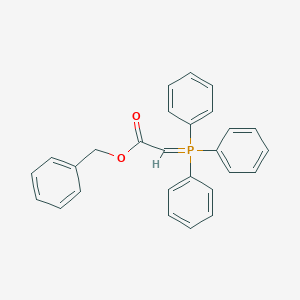
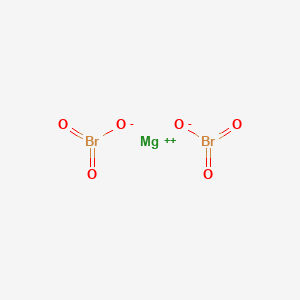
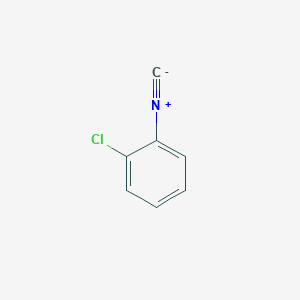
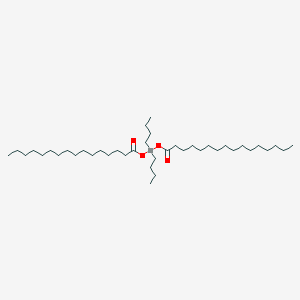
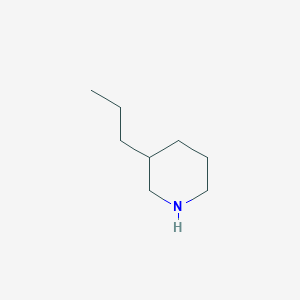

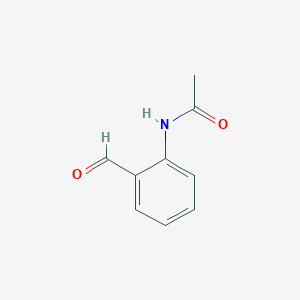
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)